molecular formula C4HCl2NO2 B028225 3-Chloro-1,2-oxazole-5-carbonyl chloride CAS No. 104164-45-6

3-Chloro-1,2-oxazole-5-carbonyl chloride

Cat. No.: B028225
CAS No.: 104164-45-6
M. Wt: 165.96 g/mol
InChI Key: SNCIMQVHGMCLOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-1,2-oxazole-5-carbonyl chloride is a heterocyclic compound featuring a five-membered oxazole ring substituted with a chlorine atom at position 3 and a carbonyl chloride group at position 5 (Figure 1). The oxazole core imparts aromaticity, while the electron-withdrawing chlorine and carbonyl chloride groups enhance electrophilicity, making it reactive toward nucleophilic substitution and condensation reactions. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the preparation of amides, esters, and heterocyclic derivatives .

Properties

IUPAC Name

3-chloro-1,2-oxazole-5-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2NO2/c5-3-1-2(4(6)8)9-7-3/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCIMQVHGMCLOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1Cl)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90545339
Record name 3-Chloro-1,2-oxazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104164-45-6
Record name 3-Chloro-1,2-oxazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Oxazole Carbonyl Chlorides

The reactivity and applications of oxazole carbonyl chlorides are influenced by substituent type and position. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications
3-Chloro-1,2-oxazole-5-carbonyl chloride Cl (3), COCl (5) C₄HClNO₂ 141.51 Nucleophilic acyl substitution; pharmaceutical intermediates
3-Ethyl-1,2-oxazole-5-carbonyl chloride C₂H₅ (3), COCl (5) C₆H₆ClNO₂ 175.57 Enhanced steric hindrance; agrochemical precursors
5-Isopropyl-1,2-oxazole-3-carbonyl chloride C₃H₇ (5), COCl (3) C₇H₈ClNO₂ 189.60 Steric bulk reduces reactivity; specialty polymer synthesis
3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride 2-Cl-C₆H₄ (3), CH₃ (5), COCl (4) C₁₁H₇Cl₂NO₂ 280.09 Aromatic substitution; insecticide intermediates (e.g., "Cimic Chloride")
5-Chloro-1,2-oxazole-3-carboxylic acid Cl (5), COOH (3) C₄H₂ClNO₃ 147.52 Carboxylic acid functionality; peptide coupling

Reactivity and Stability Trends

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The chlorine atom at position 3 in the target compound increases electrophilicity at the carbonyl chloride, facilitating reactions with amines or alcohols. In contrast, ethyl or isopropyl substituents (e.g., ) introduce steric effects, slowing reaction rates.
    • Aromatic substituents (e.g., 2-chlorophenyl in ) enhance thermal stability and enable π-π interactions in drug design.
  • Positional Isomerism :

    • 5-Chloro-1,2-oxazole-3-carboxylic acid () and its ethyl ester () demonstrate that carboxylate groups at position 3 shift reactivity toward esterification or amidation rather than nucleophilic substitution.

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